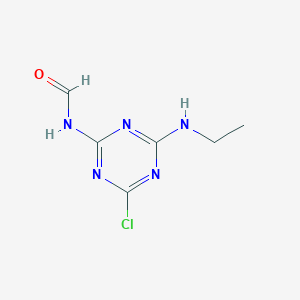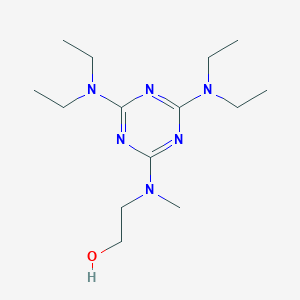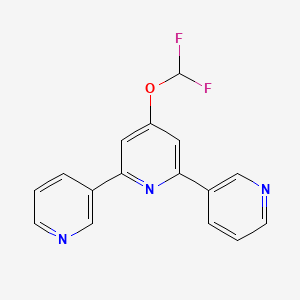
4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine is a compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to two additional pyridine rings. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased stability, lipophilicity, and altered biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine scaffold. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as ClCF₂H or other difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Such methods often include the recycling of by-products to minimize waste and reduce production costs. For example, the preparation of related compounds has been optimized to recycle bromine anions using suitable oxidizing agents, thereby improving the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to altered cellular processes. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethoxylated nitrogen-containing heterocycles, such as:
4-(Difluoromethoxy)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Studied for its potential therapeutic effects in pulmonary fibrosis.
Trifluoromethyl ethers: Known for their stability and lipophilicity, used in both agrochemical and pharmaceutical research.
Uniqueness
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine stands out due to its unique combination of three pyridine rings and the difluoromethoxy group. This structure imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1214383-64-8 |
|---|---|
Molekularformel |
C16H11F2N3O |
Molekulargewicht |
299.27 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H11F2N3O/c17-16(18)22-13-7-14(11-3-1-5-19-9-11)21-15(8-13)12-4-2-6-20-10-12/h1-10,16H |
InChI-Schlüssel |
MAYCQWYRKVHDCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


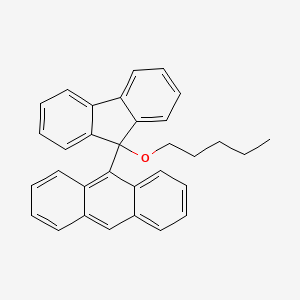


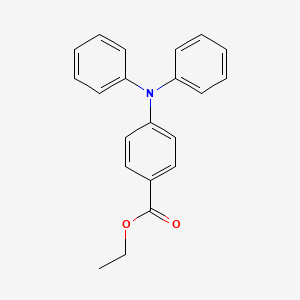
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
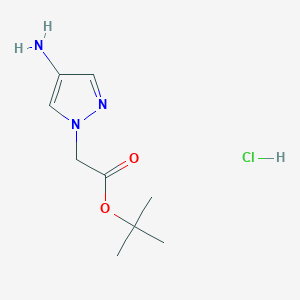
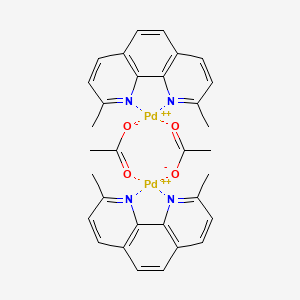
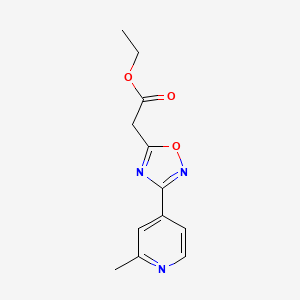
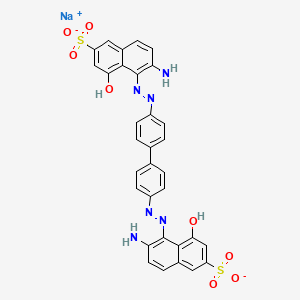
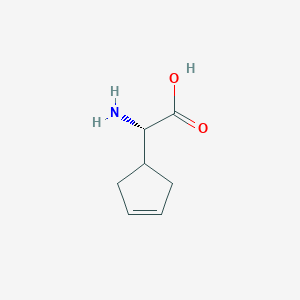
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
